5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate
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Overview
Description
Z-GLU(OBZL)-OSU, also known as Z-Glu-OBzl, is a derivative of glutamic acid. It is commonly used in peptide synthesis and as a protecting group for amino acids. This compound is recognized for its role in various biochemical and physiological processes, making it a valuable tool in scientific research .
Preparation Methods
The preparation of Z-GLU(OBZL)-OSU typically involves a multi-step synthetic route. One common method includes the protection of the carboxyl group of glutamic acid as t-butoxycarbonyl ester (Boc) and the protection of the amino group as benzyloxycarbonyl (Cbz). The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired product .
Chemical Reactions Analysis
Z-GLU(OBZL)-OSU undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Z-GLU(OBZL)-OSU has a wide range of applications in scientific research, including:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds.
Biology: It plays a role in studying protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is used in the design and synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Z-GLU(OBZL)-OSU involves its role as a protecting group in peptide synthesis. It protects the amino and carboxyl groups of amino acids, preventing unwanted side reactions during peptide bond formation. The molecular targets and pathways involved include the specific enzymes and chemical reactions that facilitate the synthesis of peptides and proteins .
Comparison with Similar Compounds
Z-GLU(OBZL)-OSU is unique in its specific structure and function as a glutamic acid derivative. Similar compounds include:
N-Carbobenzyloxy-L-glutamic acid: Another derivative of glutamic acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-glutamic acid: Used as a protecting group in peptide synthesis.
N-Benzyloxycarbonyl-L-lysine: A derivative of lysine used in similar applications. The uniqueness of Z-GLU(OBZL)-OSU lies in its specific protecting groups and its role in facilitating efficient peptide synthesis.
Properties
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGVTPZOIGKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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